disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16626925
InChI: InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;;
SMILES:
Molecular Formula: C17H12N2Na2O7S3
Molecular Weight: 498.5 g/mol

disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

CAS No.:

Cat. No.: VC16626925

Molecular Formula: C17H12N2Na2O7S3

Molecular Weight: 498.5 g/mol

* For research use only. Not for human or veterinary use.

disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate -

Specification

Molecular Formula C17H12N2Na2O7S3
Molecular Weight 498.5 g/mol
IUPAC Name disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Standard InChI InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;;
Standard InChI Key NPAWAMRXPHRVQY-WTVBWJGASA-L
Isomeric SMILES CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a central stilbene backbone (C6H5CH=CHC6H5\text{C}_{6}\text{H}_{5}-\text{CH}=\text{CH}-\text{C}_{6}\text{H}_{5}) modified with functional groups critical for its biological activity:

  • Acetamido group (-NHCOCH3\text{-NHCOCH}_{3}) at position 5 of one benzene ring.

  • Isothiocyanato group (-N=C=S\text{-N=C=S}) at position 4 of the opposing ring.

  • Sulfonate groups (-SO3Na+\text{-SO}_{3}^{-}\text{Na}^{+}) at positions 2 and 2' to enhance water solubility .

The trans (E) configuration of the ethenyl bridge ensures planar geometry, facilitating interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H12N2Na2O7S3\text{C}_{17}\text{H}_{12}\text{N}_{2}\text{Na}_{2}\text{O}_{7}\text{S}_{3}
Molecular Weight498.5 g/mol
IUPAC NameDisodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
SMILESCC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]\text{CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]}
Solubility>10 mg/mL in water (pH 7.0)

Synthesis and Chemical Optimization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Stilbene Core Formation: A Heck coupling reaction between 4-bromoacetophenone and 4-vinylbenzenesulfonic acid forms the ethenyl bridge.

  • Functionalization:

    • Introduction of the isothiocyanato group via thiophosgene treatment.

    • Sulfonation using concentrated sulfuric acid to install sulfonate groups.

  • Salt Formation: Neutralization with sodium hydroxide yields the disodium salt .

Reaction Scheme:

C6H5COCH3+C6H5CH=CH2Pd catalystStilbene intermediateThiophosgene, H2SO4Product\text{C}_{6}\text{H}_{5}\text{COCH}_{3} + \text{C}_{6}\text{H}_{5}\text{CH}=\text{CH}_{2} \xrightarrow{\text{Pd catalyst}} \text{Stilbene intermediate} \xrightarrow{\text{Thiophosgene, H}_{2}\text{SO}_{4}} \text{Product}

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in controlling regioselectivity during sulfonation and minimizing byproducts from the isothiocyanato reaction. Continuous flow reactors and pH-controlled environments (pH 8–9) improve yield to ~65% .

Mechanistic Insights into Biological Activity

Anion Transport Inhibition

The compound competitively inhibits chloride/bicarbonate exchangers (e.g., AE1) by binding to substrate-binding sites with a KiK_{i} of 12 µM. Structural studies reveal that the sulfonate groups mimic the sulfate moiety of endogenous anions, while the isothiocyanato group forms covalent bonds with lysine residues in transport proteins.

Fluorescent Tagging Applications

Research Applications and Case Studies

Cellular Physiology Studies

In red blood cells, 10 µM of the compound reduces chloride efflux by 78% within 5 minutes, demonstrating rapid anion channel blockade.

Therapeutic Explorations

  • Anticancer Potential: Preclinical models show 50% inhibition of RAD51-mediated DNA repair in breast cancer cells at 20 µM.

  • Antibiotic Adjuvant: Patent US20150064703A1 describes its use in rapid susceptibility testing by monitoring bacterial membrane potential changes .

Comparative Analysis With Analogous Compounds

DIDS (4,4’-Diisothiocyanatostilbene-2,2’-Disulfonic Acid)

While DIDS lacks the acetamido group, it shows higher anion transport inhibition (Ki=8μMK_{i} = 8 \, \mu\text{M}) but inferior photostability. The acetamido modification in the subject compound reduces nonspecific protein binding by 30%.

Future Directions and Challenges

Synthesis Optimization

Machine learning-guided catalyst design could enhance Heck coupling efficiency, potentially raising yields to >80%.

Targeted Drug Delivery

Conjugation to monoclonal antibodies (e.g., anti-EGFR) may enable tumor-specific anion transport inhibition, reducing systemic toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator